2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a 5-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the 1,3-benzoxazole core: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the piperazine derivative: The piperazine ring can be functionalized by reacting with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid or its derivatives.
Coupling reaction: The final step involves coupling the benzoxazole core with the functionalized piperazine under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxadiazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Substitution: The benzoxazole and piperazine rings can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions can be facilitated by bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Benzoxazole derivatives: Compounds with a benzoxazole core are studied for their antimicrobial and anticancer properties.
Uniqueness
2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to the combination of the benzoxazole and piperazine rings with the oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H17N5O2/c1-11-16-14(18-22-11)10-19-6-8-20(9-7-19)15-17-12-4-2-3-5-13(12)21-15/h2-5H,6-10H2,1H3 |
InChI Key |
DERKWTMMINCFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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